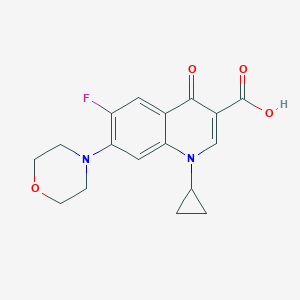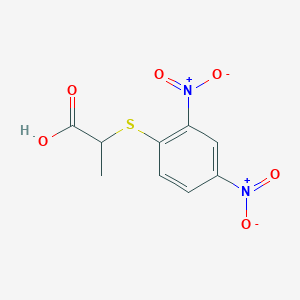
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one, also known as DTC, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTC is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one varies depending on the specific application. In cancer research, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation studies, this compound inhibits NF-κB activation by preventing the degradation of IκBα and reducing the expression of pro-inflammatory cytokines. In neurodegenerative disease research, this compound reduces oxidative stress and inflammation by enhancing the activity of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer studies, this compound inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation studies, this compound reduces the production of pro-inflammatory cytokines and inhibits NF-κB activation. In neurodegenerative disease research, this compound reduces oxidative stress and inflammation, enhances antioxidant enzyme activity, and reduces the expression of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has some limitations, including its low stability in acidic conditions and its potential to form complexes with metal ions.
将来の方向性
There are several future directions for 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one research, including exploring its potential as a therapeutic agent in other disease areas such as cardiovascular disease and diabetes. Additionally, further research is needed to understand the mechanisms of action of this compound in different applications and to optimize its pharmacokinetic properties. Finally, the development of novel synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with enhanced therapeutic potential.
合成法
The synthesis of 2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one involves the condensation of 2-thienyl aldehyde and 2-thienyl ketone with 4-hydroxycoumarin in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of this compound as a yellow crystalline solid.
科学的研究の応用
2-(2-thienyl)-3-(2-thienylmethylene)-2,3-dihydro-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking angiogenesis. Inflammation studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C18H12O2S2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
(3E)-2-thiophen-2-yl-3-(thiophen-2-ylmethylidene)chromen-4-one |
InChI |
InChI=1S/C18H12O2S2/c19-17-13-6-1-2-7-15(13)20-18(16-8-4-10-22-16)14(17)11-12-5-3-9-21-12/h1-11,18H/b14-11- |
InChIキー |
LVBBZMHMACEVDZ-KAMYIIQDSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=CS3)/C(O2)C4=CC=CS4 |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CS3)C(O2)C4=CC=CS4 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CS3)C(O2)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)

![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[2-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304599.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)
![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)
![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)


![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)

![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)
![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)